N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features a biphenyl core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The biphenyl moiety is a common structural motif in many biologically active compounds, making this compound of significant interest to researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the functionalization of the biphenyl core. Common synthetic methods include:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base.
Electrophilic Substitution Reactions: Biphenyl derivatives can undergo various electrophilic substitution reactions to introduce functional groups at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of complex molecules. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with boronic acids in the presence of palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl alcohols .
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s biphenyl core is a common feature in many drugs, making it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Materials Science: The compound can be used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the sulfonamide group can form hydrogen bonds with amino acid residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl derivative without additional functional groups.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: A halogenated biphenyl derivative with different substituents.
4’-Methoxy-1,1’-biphenyl: A biphenyl derivative with a methoxy group at the para position.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-5-chloro-2-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3S/c1-24-18-12-11-15(20)13-19(18)25(22,23)21-17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDPXWOJLBJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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